Cytidine 5'-diphosphate 2',3'-dialdehyde

Übersicht

Beschreibung

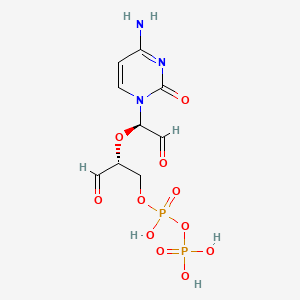

Cytidine 5’-diphosphate 2’,3’-dialdehyde is a derivative of cytidine diphosphate, a nucleoside diphosphate. This compound contains two phosphate groups esterified to the sugar moiety and is known for its role in various biochemical processes, particularly in the synthesis of phospholipids and nucleic acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cytidine 5’-diphosphate 2’,3’-dialdehyde typically involves the oxidation of cytidine 5’-diphosphate. One common method is the use of periodate oxidation, where sodium periodate (NaIO4) is used to oxidize the vicinal diol groups on the ribose moiety of cytidine 5’-diphosphate, resulting in the formation of the dialdehyde derivative .

Industrial Production Methods: Industrial production of Cytidine 5’-diphosphate 2’,3’-dialdehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques like chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Cytidine 5’-diphosphate 2’,3’-dialdehyde undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions:

Oxidation: Sodium periodate (NaIO4) is commonly used for oxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Imines or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Cytidine 5'-diphosphate 2',3'-dialdehyde serves as a reagent in synthesizing various nucleotides and nucleotide analogs. This application is crucial for researchers studying nucleic acid chemistry and developing new biochemical assays.

Biology

In biological research, this compound plays a pivotal role in studying nucleotide metabolism and enzyme mechanisms. Its ability to act as both a substrate and an inhibitor for enzymes involved in nucleotide metabolism allows researchers to investigate metabolic pathways critical for cellular function.

Medicine

This compound has been investigated for its potential therapeutic applications, particularly as a precursor for antiviral and anticancer agents. Its interaction with enzymes can interfere with viral replication mechanisms, making it a candidate for drug development.

Case Study 1: Nucleotide Synthesis

A study demonstrated the utility of this compound in synthesizing nucleotide analogs that inhibit DNA methyltransferases. These analogs showed promise in reactivating silenced genes associated with cancer progression, highlighting their potential therapeutic applications .

Case Study 2: Antiviral Research

Research has indicated that this compound can disrupt viral replication pathways, suggesting its utility in developing antiviral therapies. This compound's mechanism of action involves forming Schiff bases with amino groups of proteins, which may alter their activity and lead to therapeutic effects .

Wirkmechanismus

The mechanism of action of Cytidine 5’-diphosphate 2’,3’-dialdehyde involves its interaction with various enzymes and biochemical pathways. The compound can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism. It can also participate in the formation of Schiff bases with amino groups of proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Cytidine 5’-diphosphate: A nucleoside diphosphate involved in phospholipid synthesis.

Cytidine 5’-monophosphate: A nucleotide involved in RNA synthesis.

Cytidine 5’-triphosphate: A high-energy molecule involved in RNA synthesis and as a coenzyme in lipid biosynthesis

Uniqueness: Cytidine 5’-diphosphate 2’,3’-dialdehyde is unique due to the presence of the dialdehyde groups, which confer distinct chemical reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable tool in biochemical research and a potential precursor for therapeutic agents .

Biologische Aktivität

Cytidine 5'-diphosphate 2',3'-dialdehyde (CDP-2',3'-dialdehyde) is a significant compound in the field of biochemistry, particularly related to nucleotide metabolism and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Overview of this compound

CDP-2',3'-dialdehyde is a derivative of cytidine diphosphate characterized by the presence of two aldehyde groups at the 2' and 3' positions of the ribose sugar. This structural modification imparts unique chemical reactivity, allowing it to participate in various biochemical processes, including enzyme interactions and nucleotide synthesis.

The biological activity of CDP-2',3'-dialdehyde is primarily mediated through its interaction with enzymes involved in nucleotide metabolism. It can act as both a substrate and an inhibitor for various enzymes, influencing metabolic pathways crucial for cellular function. The aldehyde groups can form Schiff bases with amino groups in proteins, altering their activity and potentially leading to therapeutic effects.

Applications in Research and Medicine

CDP-2',3'-dialdehyde has several notable applications:

- Nucleotide Synthesis : Used as a reagent in synthesizing nucleotides and nucleotide analogs, facilitating research in nucleic acid chemistry.

- Antiviral and Anticancer Research : Investigated for its potential as a precursor for antiviral agents and anticancer therapies due to its ability to interfere with viral replication mechanisms.

- Biochemical Reagent : Employed in various biochemical assays to study nucleotide metabolism.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Role |

|---|---|---|

| Cytidine 5'-diphosphate | Nucleoside diphosphate | Involved in phospholipid synthesis |

| Cytidine 5'-monophosphate | Nucleoside monophosphate | Key player in RNA synthesis |

| Cytidine 5'-triphosphate | High-energy molecule | Coenzyme in lipid biosynthesis |

| This compound | Dialdehyde modification | Unique reactivity; potential therapeutic uses |

Case Studies

-

Antiviral Activity :

A study examined the antiviral properties of CDP-2',3'-dialdehyde against various viral strains. The results indicated that the compound exhibited significant inhibition of viral replication, suggesting its potential as a therapeutic agent. The mechanism involved interference with RNA-dependent RNA polymerases, crucial for viral replication. -

Impact on Enzyme Activity :

Research has shown that CDP-2',3'-dialdehyde can inhibit certain enzymes involved in nucleotide metabolism. For instance, it was found to significantly reduce the activity of cytidine deaminase enzymes, which play a role in converting cytidine to uridine. This inhibition could lead to altered levels of nucleotides within cells, impacting cellular processes such as proliferation and differentiation.

Research Findings

Recent studies have highlighted the following key findings regarding CDP-2',3'-dialdehyde:

- Chemical Reactivity : The compound undergoes oxidation and reduction reactions, leading to various derivatives that may have distinct biological activities.

- Substrate Versatility : CDP-2',3'-dialdehyde has been shown to participate in multiple biochemical pathways, making it a versatile tool for researchers studying nucleotide metabolism.

- Therapeutic Potential : Its ability to modulate enzyme activity suggests that CDP-2',3'-dialdehyde could be developed into novel therapeutic agents targeting viral infections or cancer.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Cytidine 5'-diphosphate 2',3'-dialdehyde, and how can reaction efficiency be validated?

Cytidine 5'-diphosphate (CDP) 2',3'-dialdehyde is typically synthesized via periodate oxidation of the parent nucleotide. The vicinal 2',3'-diol group in cytidine is oxidized by sodium periodate (NaIO₄) under mild acidic or neutral conditions (pH 6–7) to generate the dialdehyde. Key steps include:

- Reaction conditions : 10 mM CDP, 20 mM NaIO₄, 4°C, 1 hr in the dark to prevent side reactions.

- Purification : Dialysis or size-exclusion chromatography to remove unreacted periodate and byproducts.

- Validation : UV-Vis spectroscopy (λ~260 nm for nucleotide absorbance) and mass spectrometry (expected [M-H]⁻ at m/z 425.19) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity of this compound?

- High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (theoretical m/z 425.19 for C₁₀H₁₃N₅O₁₀P₂) and detect oxidation byproducts.

- ¹H/³¹P NMR : Identify aldehyde protons (~9–10 ppm) and phosphate groups (~0–5 ppm for ³¹P).

- Reverse-phase HPLC : Use a C18 column with a gradient of 5–20% acetonitrile in ammonium acetate buffer (pH 5.0) to assess purity (>95%) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Short-term : Dissolve in pH 7.4 phosphate-buffered saline (PBS) and store at –20°C for ≤1 week.

- Long-term : Lyophilize and store at –80°C under inert gas (argon) to prevent aldehyde oxidation or hydrolysis.

- Avoid : Repeated freeze-thaw cycles and exposure to primary amines (e.g., Tris buffer), which can form Schiff bases .

Advanced Research Questions

Q. How can this compound be utilized to study enzyme inhibition or nucleotide-binding proteins?

The dialdehyde group acts as a reversible covalent inhibitor by forming Schiff bases with lysine residues in enzyme active sites. Example applications:

- Ribonucleotide reductase (RNR) studies : Incubate CDP-dialdehyde with RNR and monitor inhibition via decreased dCDP production using [³²P]-CDP radiolabeling .

- Crystallography : Co-crystallize with target enzymes (e.g., RNase A) to resolve binding conformations. Evidence from uridine dialdehyde studies shows disrupted catalytic triads .

Q. What experimental designs are effective for analyzing cross-linking interactions between CDP-dialdehyde and proteins?

- Reductive amination : Treat protein-CD complexes with sodium cyanoborohydride (NaBH₃CN) to stabilize Schiff bases.

- SDS-PAGE/Western blot : Detect cross-linked adducts via molecular weight shifts or anti-nucleotide antibodies.

- Control experiments : Use unmodified CDP or aldehyde-blocking agents (e.g., hydroxylamine) to confirm specificity .

Q. How can researchers resolve contradictions in reported inhibition efficiencies of CDP-dialdehyde across studies?

Discrepancies may arise from:

- Variability in enzyme sources (e.g., bacterial vs. mammalian RNR).

- Assay conditions : Pre-incubation time (≥30 min required for covalent binding) or competing nucleophiles (e.g., DTT).

- Mitigation : Standardize assays using kinetic modeling (e.g., Kₐpp determination) and include negative controls (e.g., ADP-dialdehyde) .

Q. What are the decomposition pathways of this compound under physiological conditions?

- Hydrolysis : Aldehydes may hydrate to geminal diols in aqueous buffers, reducing reactivity.

- Oxidation : Air exposure converts aldehydes to carboxylic acids, detectable via LC-MS.

- Mitigation : Use freshly prepared solutions and stabilize with cryoprotectants (e.g., sucrose) during lyophilization .

Q. How can metabolic tracing studies leverage CDP-dialdehyde to investigate nucleotide salvage pathways?

Eigenschaften

IUPAC Name |

[(2R)-2-[(1R)-1-(4-amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O11P2/c10-7-1-2-12(9(15)11-7)8(4-14)22-6(3-13)5-21-25(19,20)23-24(16,17)18/h1-4,6,8H,5H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNZZWKZFGFISK-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236552 | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87668-74-4 | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087668744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.